N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a benzamide core, a trifluoromethyl group, and a tetrazole ring. The exact arrangement of these groups would depend on the specifics of the synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on its specific molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of its intermolecular forces .Scientific Research Applications
Synthetic Methodologies and Chemical Characterization
Studies on the synthesis and characterization of benzamide derivatives and related compounds highlight the importance of these molecules in drug chemistry and materials science. For instance, the development of novel synthetic routes to benzamide-based molecules allows for the exploration of their biological applications and material properties. Such methodologies include chain-growth polycondensation for the synthesis of well-defined aromatic polyamides and the design of molecules with potential antimicrobial or anticancer activities (Yokozawa et al., 2002), (Ravinaik et al., 2021).
Biological Applications
The biological evaluation of benzamide derivatives and structurally similar compounds has shown potential in various therapeutic areas. For example, antimicrobial and anticancer evaluations reveal the biological relevance of these molecules, underscoring their potential in developing new therapeutic agents. Such studies focus on understanding the activity spectrum of these compounds against different microbial strains and cancer cell lines, providing a foundation for further drug development efforts (Bikobo et al., 2017), (Hermann et al., 2021).
Material Science Applications
The synthesis and investigation of polyamides and related polymers containing benzamide units highlight their significance in material science, particularly for applications requiring high thermal stability and specific mechanical properties. These studies demonstrate the utility of benzamide derivatives in developing advanced materials with desirable properties for various industrial applications, including high-temperature proton exchange membrane fuel cells and organo-soluble aromatic polyamides (Chen et al., 2016), (Bera et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N6O3/c18-17(19,20)11-3-1-2-10(8-11)15(28)22-12-4-6-13(7-5-12)26-16(29)25(23-24-26)9-14(21)27/h1-8H,9H2,(H2,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVBDPCHZCPSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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